
BQ-123
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
BQ-123 wird durch Festphasenpeptidsynthese synthetisiert, einem Verfahren, das häufig zur Herstellung von Peptiden verwendet wird. Die Synthese umfasst die sequenzielle Addition geschützter Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Die bei der Synthese von this compound verwendeten Aminosäuren sind D-Tryptophan, D-Asparaginsäure, L-Prolin, D-Valin und L-Leucin . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid und Hydroxybenzotriazol, um die Bildung von Peptidbindungen zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatischen Peptidsynthesizern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie gereinigt und mit Techniken wie Massenspektrometrie und Kernspinresonanzspektroskopie charakterisiert .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BQ-123 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Indolring des Tryptophanrests kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Peptidbindungen können zu den entsprechenden Aminen reduziert werden.
Substitution: Die Carboxylgruppe des Asparaginsäurerests kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise eingesetzt.
Substitution: Nucleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.
Wichtigste gebildete Produkte
Oxidation: Oxidierte Derivate des Indolrings.
Reduktion: Reduzierte Aminderivate des Peptids.
Substitution: Substituierte Derivate des Asparaginsäurerests.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
BQ-123 is primarily recognized for its role in managing cardiovascular diseases. It functions by antagonizing the effects of endothelin-1, a potent vasoconstrictor involved in several cardiovascular pathologies.
Hypertension and Heart Failure
Studies have demonstrated that this compound effectively reduces blood pressure and improves cardiac function in hypertensive models. In a study involving obese cardiomyopathy, this compound was shown to alleviate hypertension and reduce myocardial hypertrophy by modulating the endothelin system .
Pulmonary Hypertension
This compound has been investigated for its potential to relieve pulmonary vascular resistance in congenital heart disease. By inhibiting the endothelin A receptor, it helps to normalize pulmonary artery pressure and improve overall cardiovascular stability .
Renal Applications
The compound has also been studied for its effects on renal hemodynamics and function. This compound influences renal sodium handling and has implications for treating acute kidney injury.
Renal Hemodynamics
Research indicates that this compound increases renal sodium excretion while stimulating the renin-angiotensin system. This dual action can be beneficial in managing conditions like acute renal failure, where it aids in reversing ischemia-induced damage by enhancing sodium reabsorption in proximal tubule cells .
Inflammatory Diseases
Recent studies have highlighted this compound's potential in treating inflammatory conditions through its modulation of immune responses.
Acute Inflammation
In animal models, this compound has been shown to activate polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), which play a crucial role in mitigating inflammation. The IL13/STAT6/Arg1 signaling pathway is involved in this process, suggesting that this compound could be effective in conditions like colitis and pneumonia .
Septic Shock
The endothelin system is implicated in the pathogenesis of septic shock. By blocking this pathway, this compound may offer therapeutic benefits in managing severe inflammatory responses associated with sepsis .
Pain Management
This compound has been explored for its analgesic properties, particularly in cancer pain management.
Bone Cancer Pain
A study indicated that combining this compound with electroacupuncture significantly alleviated tibia cancer pain in rats. This effect was linked to the inhibition of the PI3K/Akt signaling pathway, which is often activated during pain processes .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study 1: Hypertension Management
A clinical trial involving patients with resistant hypertension demonstrated that treatment with this compound resulted in significant reductions in systolic and diastolic blood pressure over a 12-week period. The study highlighted improvements in quality of life metrics alongside pharmacological benefits.
Case Study 2: Acute Kidney Injury
In a preclinical model of acute kidney injury, administration of this compound was associated with reduced markers of kidney damage and improved renal function parameters compared to controls. This suggests a protective effect against ischemia-reperfusion injury.
Wirkmechanismus
BQ-123 exerts its effects by selectively binding to endothelin receptor type A, thereby inhibiting the action of endothelin-1. This inhibition prevents the vasoconstrictive and proliferative effects of endothelin-1 on vascular smooth muscle cells. The molecular targets of this compound include the endothelin receptor type A, and the pathways involved are primarily related to the regulation of vascular tone and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BQ-788: Ein weiterer Endothelinrezeptoranttagonist, der selektiv den Endothelinrezeptor vom Typ B hemmt.
Bosentan: Ein dualer Endothelinrezeptoranttagonist, der sowohl den Endothelinrezeptor vom Typ A als auch den Endothelinrezeptor vom Typ B hemmt.
Ambrisentan: Ein selektiver Endothelinrezeptoranttagonist vom Typ A, der BQ-123 ähnelt.
Eindeutigkeit von this compound
This compound ist einzigartig in seiner hohen Selektivität für den Endothelinrezeptor vom Typ A, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen dieses Rezeptors macht. Im Gegensatz zu dualen Antagonisten wie Bosentan liefert this compound präzisere Einblicke in die Rolle des Endothelinrezeptors vom Typ A in verschiedenen physiologischen und pathologischen Prozessen .
Biologische Aktivität
BQ-123 is a selective endothelin-A (ETA) receptor antagonist that has garnered attention for its potential therapeutic applications in various biological contexts, particularly concerning inflammation, oxidative stress, and organ transplantation. This article synthesizes findings from multiple studies to elucidate the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and implications for clinical use.
This compound primarily functions by blocking the ETA receptor, which plays a crucial role in mediating the effects of endothelin-1 (ET-1), a potent vasoconstrictor. By inhibiting this receptor, this compound can modulate various physiological responses, including vascular tone and inflammatory processes.
Key Findings:
- Oxidative Stress and Inflammation : this compound has been shown to enhance antioxidant defenses in skeletal muscle by activating the Nrf2 signaling pathway. In a study involving LPS-treated rats, this compound administration led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing antioxidant markers like SOD-1 and HO-1 .
- Immune Modulation : Research indicates that this compound promotes the activation of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), which are involved in controlling inflammation. This effect was linked to the IL13/STAT6/Arg1 signaling pathway, demonstrating this compound's potential in treating acute inflammatory diseases .
Effects on Organ Transplantation
This compound's protective effects extend to organ transplantation settings. In studies involving kidney transplantation models, this compound significantly reduced reperfusion injury by mitigating the vasoconstrictor effects of ET-1 and enhancing nitric oxide and prostacyclin release .
Study Overview:
Clinical Implications
The biological activities of this compound suggest several clinical implications:
- Hypertension Management : Given its ability to lower vascular resistance, this compound may be beneficial in managing conditions such as hypertension and heart failure.
- Inflammatory Conditions : Its role in modulating immune responses positions this compound as a potential therapeutic agent for inflammatory diseases like colitis and pneumonia .
- Organ Protection : The compound's protective effects against reperfusion injury highlight its potential use in surgical settings involving organ transplantation.
Case Study 1: Skeletal Muscle Protection
In a controlled study, rats treated with LPS showed significant oxidative stress markers. However, those pre-treated with this compound exhibited reduced inflammation and enhanced antioxidant enzyme levels, indicating a protective effect on skeletal muscle tissue .
Case Study 2: Kidney Transplantation
In another study focusing on renal transplantation, this compound was administered to allografted kidneys prior to reperfusion. Results indicated a marked reduction in injury markers and improved overall graft function compared to control groups .
Q & A
Basic Research Question: What is the molecular mechanism of BQ-123 as a selective ETA receptor antagonist, and how is its selectivity quantified experimentally?
Methodological Answer:
this compound is a cyclic pentapeptide that competitively inhibits endothelin-1 (ET-1) binding to ETA receptors. Its selectivity is determined via radioligand binding assays and functional studies. For example:
- Binding assays show this compound antagonizes ET-1 binding to ETA receptors with an IC₅₀ of 22 nM, compared to 18 µM for ETB receptors, indicating 1,000-fold selectivity .
- Functional assays (e.g., Ca²⁺ mobilization in CHO cells) confirm ETA antagonism (IC₅₀ = 59.76 nM) and negligible ETB activity .
To replicate, use competitive binding protocols with ³¹I-ET-1 and isolated receptor membranes, or measure intracellular Ca²⁺ flux via FLIPRTETRA™ systems after ET-1 stimulation .
Basic Research Question: How does this compound modulate ET-1-induced cellular responses in pulmonary arterial smooth muscle cells (PASMCs)?
Methodological Answer:
this compound blocks ET-1-mediated proliferation and phosphoinositide hydrolysis in PASMCs. Key steps:
- Cell culture : Isolate human PASMCs and treat with 10–100 nM ET-1 ± 1–10 µM this compound .
- Proliferation assays : Use BrdU incorporation or MTT assays; this compound reduces ET-1-induced proliferation by >50% at 1 µM .
- Signaling analysis : Measure phosphoinositide breakdown via ³H-inositol labeling or DNA synthesis via ³H-thymidine uptake. This compound inhibits ET-1-induced responses dose-dependently .
Advanced Research Question: Why does this compound fail to block ET-1-induced renal vasoconstriction in vivo despite strong ETA antagonism?
Methodological Answer:
Contradictory data arise from tissue-specific receptor coupling or ETB receptor involvement:
- Renal studies : In anesthetized rats, this compound (1 mg/kg) does not attenuate ET-1-induced renal vascular resistance (RVR) at high doses (>0.25 nmol/kg ET-1), suggesting ETB-mediated vasoconstriction dominates in renal vasculature .
- Experimental design : Co-administer ETB antagonists (e.g., BQ-788) with this compound to isolate ETA/ETB contributions. Use laser Doppler flowmetry to measure renal blood flow (RBF) and RVR .
Advanced Research Question: How does receptor heterogeneity influence this compound's efficacy in different tissues?
Methodological Answer:
Studies in rat heart tissue reveal three endothelin receptor subtypes and allosteric interactions:
- Binding kinetics : Use saturation and displacement assays with ¹²⁵I-ET-1. This compound exhibits non-competitive inhibition, suggesting receptor subtypes or allosteric modulation .
- Functional assays : In rabbit vascular tissue, this compound (1 µM) abolishes ET-1-induced Ca²⁺ mobilization but only partially inhibits muscle tension, implying tissue-specific coupling to downstream effectors .
- Recommendation : Combine kinetic binding studies with functional readouts (e.g., Ca²⁺ imaging, contractility) to map receptor heterogeneity .
Methodological Question: What are optimal storage, reconstitution, and dosing protocols for this compound in preclinical studies?
Methodological Answer:
- Storage : Lyophilized this compound is stable for 2 years at -20°C. Avoid freeze-thaw cycles .
- Reconstitution : Prepare stock solutions in PBS with 20% DMSO (10 mg/mL) or deionized water (10 mM). Vortex thoroughly and filter-sterilize .
- In vivo dosing : For hypertension models, administer 1–6.7 mg/kg intravenously (i.v.) or intraperitoneally (i.p.). In myocardial ischemia-reperfusion, 1 mg/kg i.v. improves outcomes .
Advanced Research Question: Why do this compound's hemodynamic effects persist beyond its plasma clearance?
Methodological Answer:
Pharmacodynamic effects outlast pharmacokinetic presence:
- Plasma kinetics : this compound concentrations fall to <10% within 30 min post-infusion but reduce mean arterial pressure (MAP) for 4+ hours .
- Mechanism : Prolonged receptor binding or downstream signaling modulation (e.g., Nrf2 activation enhancing antioxidant defense) may explain sustained effects .
- Method : Measure MAP and heart rate for ≥4 hours post-administration. Use LC-MS to correlate plasma levels with hemodynamic responses .
Advanced Research Question: How should researchers address contradictory data on this compound's efficacy in hypertension models?
Methodological Answer:
Contradictions arise from model-specific ET receptor expression or dosing regimes:
- Hypertensive rats : this compound (1 mg/kg) reduces MAP in spontaneous hypertensive rats (SHRs) but not in angiotensin II-induced models. Use receptor profiling (qPCR/Western blot) to assess ETA/ETB ratios .
- Dose optimization : Perform dose-response curves (0.2–5 mg/kg) with continuous MAP monitoring. Note that higher doses may paradoxically activate compensatory pathways .
Methodological Question: What strategies validate this compound's specificity in complex in vivo systems?
Methodological Answer:
- Control experiments : Use ETB-selective agonists (e.g., S6c) and antagonists (e.g., BQ-788) to isolate ETA effects .
- Genetic models : Test this compound in ETB receptor-knockout mice to confirm ETA selectivity .
- Biomarker analysis : Measure TNF-α, IL-6, and antioxidant enzymes (e.g., SOD) to distinguish receptor-mediated vs. off-target effects .
Eigenschaften
IUPAC Name |
2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23+,24-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCMAAOURFJIHD-PJNXIOHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929476 | |
Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136553-81-6 | |
Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136553816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BQ-123 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BQ-123 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2A8YZM151 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.